![molecular formula C25H30ClN3O3S B2852283 N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932554-07-9](/img/structure/B2852283.png)
N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide comprises a cyclohexane ring, a thieno[3,2-d]pyrimidine core, and a butyl side chain. The chlorobenzyl group is attached to the thieno[3,2-d]pyrimidine moiety. The presence of amide and carbonyl groups suggests potential hydrogen bonding and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound are not documented, we can infer potential transformations based on its functional groups. For instance, the benzylic position (4-chlorobenzyl) could undergo electrophilic aromatic substitution reactions. Additionally, the amide group may participate in various reactions, including hydrolysis or condensation .
Scientific Research Applications
Synthetic Applications
- Thieno[3,2-d]pyrimidines have been synthesized for their potential applications in various fields, including medicinal chemistry. For example, one study reported the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones using a green and reusable catalyst in solvent-free conditions, highlighting the importance of environmentally friendly synthetic methods in chemical research (Davoodnia et al., 2010).
Pharmacological Applications
- Compounds derived from thieno[3,2-d]pyrimidines have been evaluated for their potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties. For instance, certain enaminones, which are structurally related to thieno[3,2-d]pyrimidines, have been synthesized and assessed for their antitumor and antimicrobial activities, indicating the therapeutic potential of these compounds (Riyadh, 2011).
properties
IUPAC Name |
N-butyl-4-[[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O3S/c1-2-3-13-27-23(30)19-8-4-17(5-9-19)16-29-24(31)22-21(12-14-33-22)28(25(29)32)15-18-6-10-20(26)11-7-18/h6-7,10-12,14,17,19H,2-5,8-9,13,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFNZAUKKATGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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